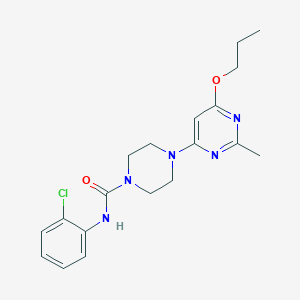
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has since been studied for its potential applications in various scientific research fields.
Scientific Research Applications
Analgesic and Anti-inflammatory Potential
A study synthesized various chemical compounds, including derivatives similar to N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds were found to be effective as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Another research focused on molecular interactions of a structurally similar compound with the CB1 cannabinoid receptor. This study provides insights into the conformational properties and binding interactions of such compounds, which is essential for understanding their pharmacological potential (Shim et al., 2002).
Antimicrobial Properties
Various derivatives, closely related to the chemical structure , have been synthesized and tested for antimicrobial activity. These compounds showed moderate effectiveness against Gram-positive and Gram-negative bacteria and fungi (Guna et al., 2009).
Potential in Antitubercular and Antibacterial Applications
A series of related carboxamide derivatives were synthesized and screened for antitubercular and antibacterial activities. Certain derivatives were identified as more potent than standard drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Synthesis and Characterization
Studies involving the synthesis and characterization of compounds with a piperazine moiety, akin to the structure of interest, have contributed to a better understanding of their chemical properties and potential applications (Lv et al., 2013).
Role in CGRP Receptor Inhibition
Research on related compounds demonstrates their potential as calcitonin gene-related peptide (CGRP) receptor antagonists. Such studies are crucial in developing new treatments for conditions like migraine and other neurologic disorders (Cann et al., 2012).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,13H,3,8-12H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVGZJSIHPTSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)
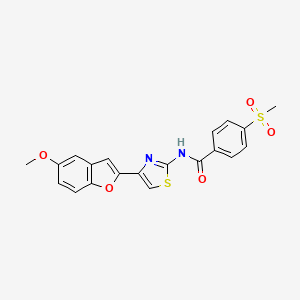

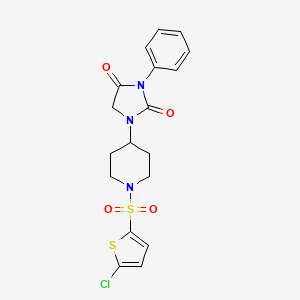
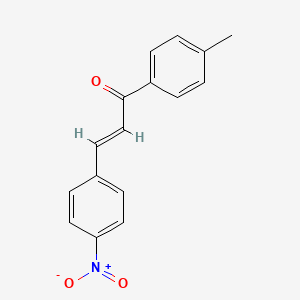
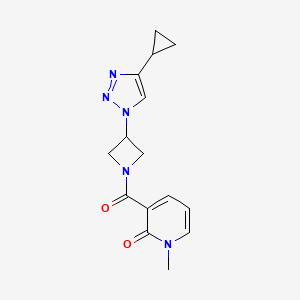
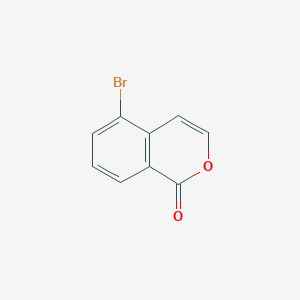
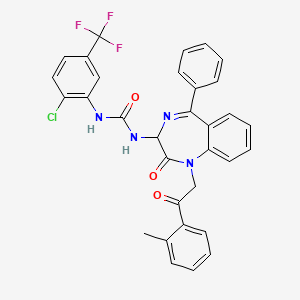
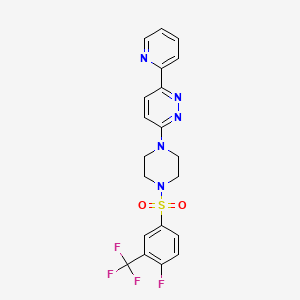
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2359431.png)
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)